molecular formula C15H10ClN5OS B279269 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279269
M. Wt: 343.8 g/mol
InChI Key: CSOFNZAVZUCHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic molecule that contains a triazole and thiadiazole ring system, which makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in various biological processes. For example, studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific application. In general, this compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to form insoluble aggregates, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. Another direction is to optimize the synthesis method of this compound to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Synthesis Methods

The synthesis method of 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzyl chloride with 2-aminopyridine to form a benzylated pyridine intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired product. The synthesis of this compound has been optimized to increase yield and purity, making it a cost-effective and efficient method for producing this compound.

Scientific Research Applications

The 6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.

properties

Product Name

6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H10ClN5OS

Molecular Weight

343.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10ClN5OS/c16-10-5-1-2-7-12(10)22-9-13-20-21-14(18-19-15(21)23-13)11-6-3-4-8-17-11/h1-8H,9H2

InChI Key

CSOFNZAVZUCHRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)Cl

Origin of Product

United States

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